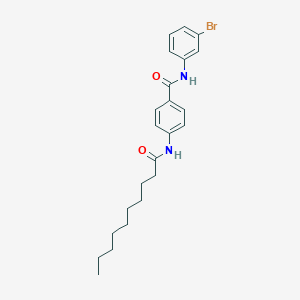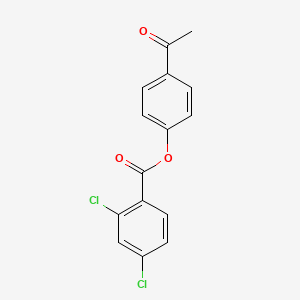![molecular formula C20H12Br2N2O2 B11559869 4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11559869.png)
4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol is a complex organic compound that belongs to the class of bromophenols. This compound is characterized by the presence of bromine atoms, a benzoxazole ring, and a phenol group. It is of significant interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol typically involves the condensation of 5-bromosalicylaldehyde with 2-(3-bromophenyl)-1,3-benzoxazole under specific reaction conditions. The reaction is usually carried out in an ethanol solvent, with the presence of a base such as sodium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction of the imine group can produce amines.
Scientific Research Applications
4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying biological systems and interactions.
Industry: The compound can be used in the development of new materials with desired properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the benzoxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-bromophenol
- 3-bromophenol
- 4-bromophenol
- 2,3-dibromophenol
- 2,4-dibromophenol
Uniqueness
What sets 4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol apart from similar compounds is its unique combination of a benzoxazole ring and a phenol group, along with the presence of multiple bromine atoms. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C20H12Br2N2O2 |
|---|---|
Molecular Weight |
472.1 g/mol |
IUPAC Name |
4-bromo-2-[[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]iminomethyl]phenol |
InChI |
InChI=1S/C20H12Br2N2O2/c21-14-3-1-2-12(8-14)20-24-17-6-5-16(10-19(17)26-20)23-11-13-9-15(22)4-7-18(13)25/h1-11,25H |
InChI Key |
FDBPVVLFMOZRSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C=CC(=C4)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Benzylphenoxy)ethyl]-4-iodobenzamide](/img/structure/B11559787.png)
![2-amino-5-(3-chlorophenyl)-4-hydroxy-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B11559797.png)
![N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B11559798.png)
![2-[(2-Bromo-4-iodophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11559799.png)
![2-{2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(2-sulfonatoethyl)carbamoyl]hexanamido}ethane-1-sulfonate](/img/structure/B11559800.png)
![2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-4-iodophenol](/img/structure/B11559802.png)
![(2Z,5E)-5-[4-(diethylamino)benzylidene]-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11559803.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11559804.png)


![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11559828.png)
![2,4-dibromo-6-[(E)-({2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}imino)methyl]phenol](/img/structure/B11559831.png)
![2-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11559836.png)
![N-{(1Z)-3-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11559838.png)
